Ground-State pKa: 1,2,2,4- vs. 1,2,2,3-Tetramethyl Isomer — A 0.7-Unit Acidity Differential Governs Protonation State at Physiological pH
The ground-state pKa of 1,2,2,4-tetramethyl-1,2-dihydroquinoline (the core scaffold of the target compound) was determined as 3.8, compared to 4.5 for the 1,2,2,3-tetramethyl positional isomer and 4.5 for 6-ethoxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline [1]. This 0.7 pKa unit difference translates to the 1,2,2,4-isomer being approximately 5-fold less basic (more acidic at the protonated nitrogen) than its 1,2,2,3 counterpart. All four congeners studied converge to a common excited-state pKa of ~1.7 in the S₁* state [1].
| Evidence Dimension | Ground-state acidity constant (pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa = 3.8 (1,2,2,4-tetramethyl-1,2-dihydroquinoline, compound 2) |
| Comparator Or Baseline | pKa = 4.5 (1,2,2,3-tetramethyl-1,2-dihydroquinoline, compound 1); pKa = 4.5 (6-ethoxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline, compound 3); pKa = 4.2 (1,2,6-trimethyl-1,2-dihydroquinoline, compound 4) |
| Quantified Difference | ΔpKa = −0.7 vs. 1,2,2,3-isomer; ΔpKa = −0.7 vs. 6-ethoxy analog |
| Conditions | Aqueous solution, pH range 1.0–12.0; absorption and fluorescence spectroscopy at 293 K |
Why This Matters
At pH values near physiological range (~7.4), the 1,2,2,4-isomer exists predominantly in its neutral (deprotonated) form, whereas the 1,2,2,3-isomer retains greater protonation, directly impacting aqueous solubility, membrane partitioning, and metal-chelation behavior in sensor applications.
- [1] Lygo, O.N., Nekipelova, T.D., Khodot, E.N. (2010). Acid-base properties of N-methyl-substituted 1,2-dihydroquinolines in the ground and excited states. High Energy Chemistry, 44, 399-403. DOI: 10.1134/S0018143910050085 View Source
